molecular formula C9H9NO4 B027102 2-[Amino(carboxy)methyl]benzoic acid CAS No. 106871-70-9

2-[Amino(carboxy)methyl]benzoic acid

Cat. No.: B027102
CAS No.: 106871-70-9
M. Wt: 195.17 g/mol
InChI Key: CDCVEEXKOMDRGS-UHFFFAOYSA-N
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Description

2-[Amino(carboxy)methyl]benzoic acid is a benzoic acid derivative featuring an amino and carboxy group attached to a methyl substituent at the benzene ring’s second position. These compounds share a benzoic acid backbone with diverse substituents, leading to variations in biological activity, physicochemical properties, and synthetic accessibility .

Properties

CAS No.

106871-70-9

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2-[amino(carboxy)methyl]benzoic acid

InChI

InChI=1S/C9H9NO4/c10-7(9(13)14)5-3-1-2-4-6(5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14)

InChI Key

CDCVEEXKOMDRGS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogues and their substituents, molecular weights, and biological activities:

Compound Name Substituents (Position 2) Molecular Weight (g/mol) Biological Activity Source
2-[Amino(carboxy)methyl]benzoic acid* -NH₂, -COOH (via methyl bridge) ~195.1 (estimated) Not reported Inferential
2-Acetylaminobenzoic acid methyl ester -NHAc, -COOCH₃ 193.2 Antitumor (IC₅₀: 10–50 μM on AGS, A549)
2-Arylsulfonamides (e.g., Compound 2) -NHSO₂([1,1′-biphenyl]-4-yl) 349.4 Weak cytotoxicity (IC₅₀ > 100 μM)
2-Acylaminobenzoic acids (C6–C16 chains) -NHCOR (R = alkyl chains) 221.2–349.4 Synthetic challenges (cyclization)
2-[(2-Carbamoylphenyl)carbamoyl]benzoic acid -NHCO(C₆H₄CONH₂) 300.3 Not explicitly reported (pharma intermediate)
2-Amino-4-bromobenzoic acid -NH₂ (position 2), -Br (position 4) 216.0 Biochemical reagent, organic synthesis

*Hypothetical structure inferred from nomenclature.

Physicochemical and Spectroscopic Properties

  • Solubility and Stability: Alkyl-chain-substituted 2-acylaminobenzoic acids (C6–C16) exhibit lipophilicity, influencing their bioavailability and membrane permeability . Methyl esters (e.g., Av7) enhance stability and solubility compared to free carboxylic acids .
  • Spectroscopic Characterization: Derivatives such as 2-aminophenoxazin-3-one (from Penicillium spp.) and related compounds are characterized via NMR (~1H, 13C), MS, and crystallographic data, providing structural validation .

Key Research Findings and Contradictions

  • Antitumor vs. Cytotoxic Activity: Natural product-derived 2-aminobenzamides () show stronger antitumor effects than synthetic arylsulfonamides (), emphasizing the role of substituent chemistry in bioactivity .
  • Synthetic Feasibility :
    • While reports cyclization issues in acylated benzoic acid synthesis, demonstrates successful carbamoyl-substituted benzoic acid preparation, suggesting that steric and electronic factors dictate synthetic outcomes .

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